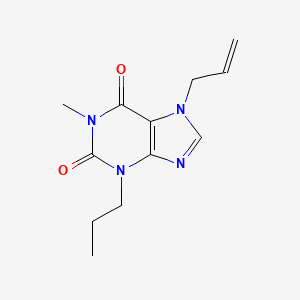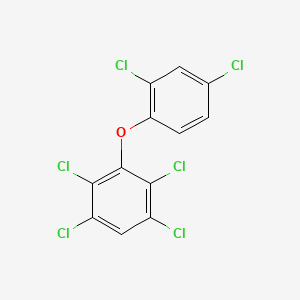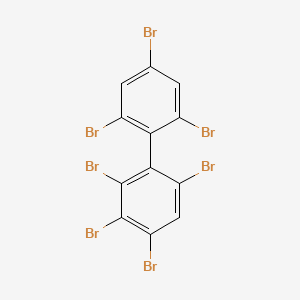
3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine is a heterocyclic compound that belongs to the class of benzoxazines Benzoxazines are known for their unique chemical properties and biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine typically involves the reaction of dodecylamine with formaldehyde and phenol. The reaction is carried out under controlled conditions to ensure the formation of the desired benzoxazine ring. The process can be summarized as follows:
Hydroxymethylation: Dodecylamine reacts with formaldehyde to form a hydroxymethyl intermediate.
Cyclization: The intermediate then reacts with phenol to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve solvent-free microwave thermolysis, which is a rapid, high-yielding, and environmentally friendly method. This method offers advantages over conventional solution-phase reactions, including reduced reaction times and higher yields .
Analyse Des Réactions Chimiques
Types of Reactions
3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzoxazine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced benzoxazine derivatives .
Applications De Recherche Scientifique
3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other complex molecules.
Biology: The compound exhibits antifungal and antibacterial activities, making it useful in the development of new antimicrobial agents.
Medicine: Research has shown potential anticancer and anti-inflammatory properties, which could lead to new therapeutic agents.
Industry: It is used in the production of polymers and resins due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Octyl-3,4-dihydro-1H-2,3-benzoxazine
- 3-Decyl-3,4-dihydro-1H-2,3-benzoxazine
- 3-Nonyl-3,4-dihydro-1H-2,3-benzoxazine
Uniqueness
3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine stands out due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity. This unique structure may enhance its effectiveness in certain applications, such as antimicrobial and antifungal activities .
Propriétés
| 116313-08-7 | |
Formule moléculaire |
C20H33NO |
Poids moléculaire |
303.5 g/mol |
Nom IUPAC |
3-dodecyl-1,4-dihydro-2,3-benzoxazine |
InChI |
InChI=1S/C20H33NO/c1-2-3-4-5-6-7-8-9-10-13-16-21-17-19-14-11-12-15-20(19)18-22-21/h11-12,14-15H,2-10,13,16-18H2,1H3 |
Clé InChI |
XSLLQDMUBSXITF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN1CC2=CC=CC=C2CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol)](/img/structure/B14303955.png)

![1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14303964.png)
![Ethyl [4-(acetyloxy)cyclohexylidene]acetate](/img/structure/B14303968.png)
![3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one](/img/structure/B14303981.png)



